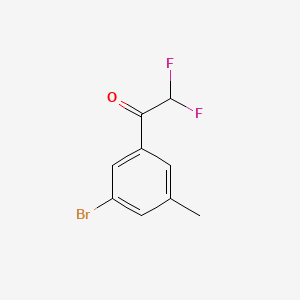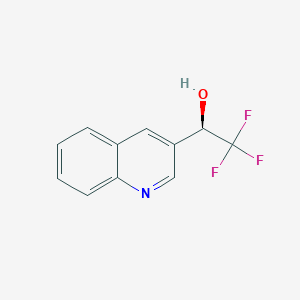
(1R)-2,2,2-trifluoro-1-(quinolin-3-yl)ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R)-2,2,2-trifluoro-1-(quinolin-3-yl)ethan-1-ol: is a chiral compound that features a trifluoromethyl group and a quinoline moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2,2,2-trifluoro-1-(quinolin-3-yl)ethan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of quinoline derivatives with trifluoromethylating agents under controlled conditions. For instance, the reaction of quinoline-3-carbaldehyde with a trifluoromethylating reagent such as trifluoromethyl iodide in the presence of a base can yield the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
(1R)-2,2,2-trifluoro-1-(quinolin-3-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The quinoline moiety can be reduced under specific conditions to yield dihydroquinoline derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 2,2,2-trifluoro-1-(quinolin-3-yl)ethanone.
Reduction: Formation of dihydroquinoline derivatives.
Substitution: Formation of substituted quinoline derivatives.
科学研究应用
Chemistry
In chemistry, (1R)-2,2,2-trifluoro-1-(quinolin-3-yl)ethan-1-ol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities. The presence of the trifluoromethyl group can enhance the compound’s metabolic stability and bioavailability, making it a promising candidate for drug development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique properties can be exploited in the design of materials with specific functionalities, such as improved thermal stability and chemical resistance.
作用机制
The mechanism of action of (1R)-2,2,2-trifluoro-1-(quinolin-3-yl)ethan-1-ol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The quinoline moiety can also interact with various biological pathways, contributing to the compound’s overall effects.
相似化合物的比较
Similar Compounds
1-(quinolin-3-yl)ethan-1-ol: Similar structure but lacks the trifluoromethyl group.
2,2,2-trifluoro-1-(quinolin-3-yl)ethanone: Similar structure but contains a ketone group instead of a hydroxyl group.
Quinoline-3-carbaldehyde: Precursor in the synthesis of (1R)-2,2,2-trifluoro-1-(quinolin-3-yl)ethan-1-ol.
Uniqueness
The presence of the trifluoromethyl group in this compound imparts unique properties such as increased metabolic stability and enhanced binding affinity to biological targets. These features distinguish it from other similar compounds and make it a valuable compound for various applications.
属性
分子式 |
C11H8F3NO |
|---|---|
分子量 |
227.18 g/mol |
IUPAC 名称 |
(1R)-2,2,2-trifluoro-1-quinolin-3-ylethanol |
InChI |
InChI=1S/C11H8F3NO/c12-11(13,14)10(16)8-5-7-3-1-2-4-9(7)15-6-8/h1-6,10,16H/t10-/m1/s1 |
InChI 键 |
JOIVPPLBXREBDQ-SNVBAGLBSA-N |
手性 SMILES |
C1=CC=C2C(=C1)C=C(C=N2)[C@H](C(F)(F)F)O |
规范 SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C(C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


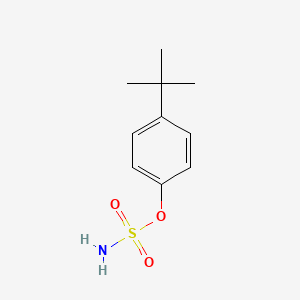
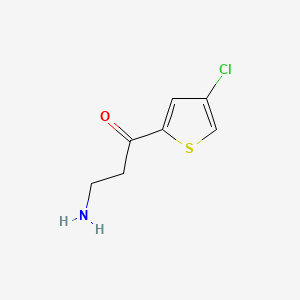

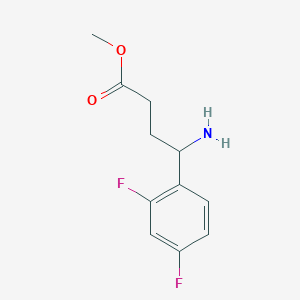

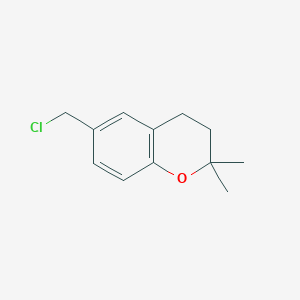
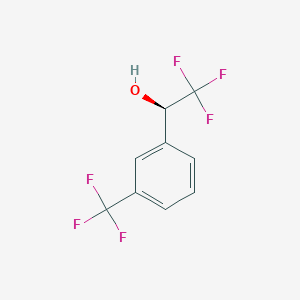
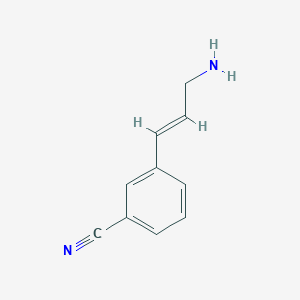
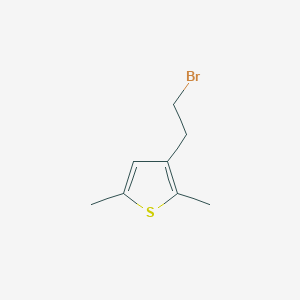
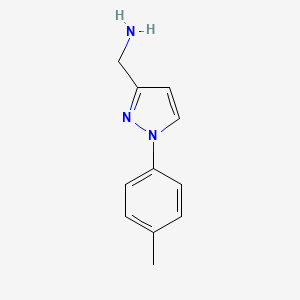
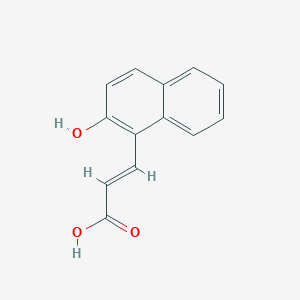
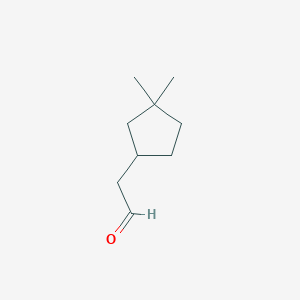
![8-(Bromomethyl)-6-chloro-3,4-dihydro-2h-benzo[b][1,4]dioxepine](/img/structure/B13601366.png)
